The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule characterized by its unique structural features and potential biological activities. It is classified under the category of imidazoquinazoline derivatives, which are known for their diverse pharmacological properties. The compound is primarily utilized in non-human research settings and is not approved for therapeutic or veterinary use.
The compound can be identified by its CAS Number 958698-58-3 and is listed in various chemical databases, including EvitaChem and BenchChem, which provide detailed information on its molecular structure and properties.
This compound falls under the broader classification of heterocyclic compounds, specifically featuring an imidazole ring fused with a quinazoline structure. Such compounds often exhibit significant biological activity, making them subjects of interest in medicinal chemistry.
The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide involves several key steps:
These steps are executed under controlled laboratory conditions, often requiring specific solvents and temperatures to ensure optimal yields and purity of the final product.
The molecular formula of this compound is C27H23ClN4O3S, with a molecular weight of 519.02 g/mol. The compound's structure can be represented by various chemical notation systems:
InChI=1S/C27H23ClN4O3S/c1-35-19-12-10-17(11-13-19)15-29-24(33)14-23-26(34)32-25(30-23)20-7-3-5-9-22(20)31-27(32)36-16-18-6-2-4-8-21(18)28/h2-13,23H,14-16H2,1H3,(H,29,33)
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
The compound exhibits a complex three-dimensional structure that influences its reactivity and interaction with biological targets. The presence of various functional groups such as the chlorophenyl moiety and sulfanyl group adds to its chemical diversity.
The reactivity of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide can be explored through several types of chemical reactions:
These reactions are essential for constructing the intricate architecture of this compound and determining its potential biological activity.
The mechanism of action for 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is not fully elucidated but likely involves interaction with specific enzymes or receptors in biological pathways. Compounds in this class may act as inhibitors or modulators of certain biological processes due to their structural similarity to naturally occurring substrates or inhibitors.
Research indicates that such compounds may exhibit anti-inflammatory or anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. Further studies are needed to clarify their precise mechanisms at a molecular level.
The physical properties include:
Key chemical properties include:
Relevant data regarding stability under different conditions (temperature, pH) would also be important for practical applications.
This compound has potential applications in:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8